molecular formula C16H15N5O2S B3918864 4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide

4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide

Cat. No.: B3918864
M. Wt: 341.4 g/mol
InChI Key: SPZUWGYEIPHBHM-VXLYETTFSA-N
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Description

4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions . Another method involves the cyclization of chloroacetamide derivatives in the presence of ammonium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide is unique due to its triazole ring, which imparts distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-methyl-N-[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-13-6-8-15(9-7-13)24(22,23)20-16-5-3-2-4-14(16)10-19-21-11-17-18-12-21/h2-12,20H,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZUWGYEIPHBHM-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
Reactant of Route 3
4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
Reactant of Route 4
4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
Reactant of Route 5
4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
Reactant of Route 6
4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide

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